Home > Products > Screening Compounds P135860 > MAC glucuronide linker-2
MAC glucuronide linker-2 - 229977-57-5

MAC glucuronide linker-2

Catalog Number: EVT-2779196
CAS Number: 229977-57-5
Molecular Formula: C20H25NO11
Molecular Weight: 455.416
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

β-glucuronide linkers are a type of chemical linker used in the design of ADCs. ADCs are a class of biopharmaceutical drugs designed to deliver potent cytotoxic agents, referred to as payloads, directly to cancer cells. This is achieved by conjugating the payload to a monoclonal antibody that specifically recognizes a tumor-associated antigen. []

β-glucuronide linkers offer a unique mechanism for controlled payload release. They exploit the elevated levels of the enzyme β-glucuronidase, often found in the tumor microenvironment and within lysosomes of tumor cells, to trigger payload release. This localized activation minimizes off-target effects and enhances the therapeutic index of the ADC. [, , ]

Future Directions
  • Optimizing Linker Design: Developing novel linkers with improved stability, cleavage kinetics, and drug-release profiles. []

IKS014

Compound Description: IKS014 is a HER2-targeting ADC designed for improved efficacy and tolerability in treating HER2-positive cancers. It consists of a HER2-targeting antibody, a β-glucuronide linker, and a cytotoxic payload, monomethyl auristatin F (MMAF), with a drug-to-antibody ratio (DAR) of 2. The β-glucuronide linker is designed to be cleaved by β-glucuronidase, an enzyme overexpressed in the tumor microenvironment, leading to selective release of the MMAF payload within the tumor [].

Relevance: IKS014 is structurally related to "MAC glucuronide linker-2" through the shared presence of a β-glucuronide linker. Although the exact structure of "MAC glucuronide linker-2" is unknown, the common use of β-glucuronide linkers in both suggests a fundamental structural similarity. Both leverage the tumor-selective activation of the payload through β-glucuronidase cleavage, highlighting a shared mechanism of action [].

LCB84

Compound Description: LCB84 is another antibody-drug conjugate (ADC) targeting TROP2, a cell surface antigen overexpressed in many solid tumors []. LCB84 utilizes a β-glucuronidase cleavable linker to attach the cytotoxic payload monomethyl auristatin E (MMAE) to the anti-TROP2 antibody, with a drug-to-antibody ratio (DAR) of 4. This design allows for targeted delivery and release of MMAE specifically within tumor cells, leading to enhanced efficacy and reduced off-target toxicity [].

Relevance: The structural similarity between LCB84 and "MAC glucuronide linker-2" lies in the use of a β-glucuronidase-cleavable linker. Although the specific antibody and payload differ, this shared linker technology suggests a comparable mechanism for tumor-specific payload release. Both compounds rely on the elevated β-glucuronidase activity within the tumor microenvironment to activate the cytotoxic payload, indicating a key structural and functional connection [].

Albumin-conjugated MAC glucuronide phenol linked SN-38

Compound Description: This compound consists of the topoisomerase I inhibitor SN-38 linked to albumin, a highly abundant plasma protein, through a β-glucuronide linker and a phenol group []. This design leverages albumin's long half-life and tumor-targeting properties to improve the pharmacokinetic profile of SN-38 and enhance its delivery to tumor tissues [].

Relevance: Similar to "MAC glucuronide linker-2," this albumin-drug conjugate utilizes a β-glucuronide linker for controlled release of its cytotoxic payload. The shared use of this specific linker chemistry highlights a direct structural connection between the two compounds. This design implies that, like "MAC glucuronide linker-2," this conjugate may also exploit the elevated β-glucuronidase activity in the tumor microenvironment for targeted payload activation [].

DTS-108

Compound Description: DTS-108 is a water-soluble prodrug consisting of the active metabolite SN-38, a potent topoisomerase I inhibitor, linked to a 20-amino acid peptide vector via a specific esterase-sensitive linker []. The linker is designed to be cleaved by esterases, enzymes often overexpressed in the tumor microenvironment, leading to the release of active SN-38 specifically within tumor cells [].

Relevance: While DTS-108 doesn't employ a β-glucuronide linker, it exhibits a comparable strategy to "MAC glucuronide linker-2" by using an enzyme-sensitive linker for targeted payload release. Both compounds leverage the differential enzymatic activity between tumor and normal tissues to improve the therapeutic index of their respective cytotoxic payloads. This shared principle, despite the difference in specific linker chemistry, connects DTS-108 and "MAC glucuronide linker-2" conceptually [].

Enterolactone Glucuronide (ENL-Gluc)

Compound Description: ENL-Gluc is a naturally occurring glucuronide conjugate of the flaxseed lignan enterolactone (ENL) [, ]. While ENL itself shows anticancer activity, particularly against prostate cancer, its oral bioavailability and in vivo efficacy are limited due to rapid first-pass metabolism into ENL-Gluc. Antibody-directed enzyme prodrug therapy (ADEPT) strategies are being explored to utilize circulating ENL-Gluc as a prodrug, selectively activating it within the tumor microenvironment to release active ENL [, ].

Relevance: ENL-Gluc's relevance to "MAC glucuronide linker-2" stems from its potential as a prodrug activated by β-glucuronidase, similar to the presumed mechanism of "MAC glucuronide linker-2". Both systems highlight the therapeutic potential of exploiting the elevated β-glucuronidase activity in tumors to convert inactive glucuronide conjugates into active drugs, illustrating a shared principle of targeted drug delivery [, ].

Overview

MAC glucuronide linker-2 is a specialized compound primarily utilized in the development of antibody-drug conjugates (ADCs). It is classified as a cleavable linker, which is essential in the synthesis of ADCs that target specific cancer cells while minimizing damage to healthy tissues. The compound has a CAS number of 229977-57-5 and is intended for research purposes only, not for human use.

Source and Classification

The compound is sourced from various chemical suppliers, including GlpBio, MedChemExpress, and BenchChem, which provide it for research applications. As a cleavable linker, MAC glucuronide linker-2 falls under the category of bioconjugates used in targeted drug delivery systems. Its primary function is to facilitate the release of cytotoxic agents once the ADC reaches the target site.

Synthesis Analysis

Methods and Technical Details

The synthesis of MAC glucuronide linker-2 involves several steps:

  1. Preparation of the Glucuronide Moiety: This step typically includes the formation of glucuronic acid derivatives that can be linked to the cytotoxic drug.
  2. Linker Formation: The linker component is synthesized to ensure it can be cleaved under specific conditions, allowing for controlled release of the drug.
  3. Conjugation with Antibodies: The final step involves attaching the linker to an antibody, creating a stable ADC that can target specific cells.

The synthesis process requires careful control of reaction conditions to ensure high yield and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of MAC glucuronide linker-2 features a glucuronide unit connected to a drug moiety through a cleavable bond. While specific structural diagrams are not provided in the sources, it is understood that the linker facilitates selective drug release upon enzymatic cleavage in target tissues.

Structural Characteristics

  • Molecular Formula: Not explicitly stated in the sources.
  • Molecular Weight: Not specified, but typically calculated based on its components.
Chemical Reactions Analysis

Reactions and Technical Details

MAC glucuronide linker-2 undergoes specific chemical reactions during its use in ADCs:

  1. Cleavage Reaction: Upon reaching acidic or hypoxic environments typical of tumor tissues, the linker undergoes hydrolysis or enzymatic cleavage, releasing the cytotoxic agent.
  2. Conjugation Reactions: The initial formation of the ADC involves covalent bonding between the antibody and the linker, which must be stable until it reaches its target.

These reactions are critical for ensuring that the therapeutic agent is released at the desired location within the body .

Mechanism of Action

Process and Data

The mechanism of action for MAC glucuronide linker-2 in ADCs involves:

  1. Targeting: The antibody component binds specifically to antigens present on cancer cells.
  2. Internalization: Once bound, the entire ADC is internalized by the target cell through endocytosis.
  3. Release of Drug: Inside the cell, conditions such as pH changes or enzymatic activity trigger cleavage of the linker, releasing the cytotoxic drug directly into the cancer cell.

This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy against malignant cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While detailed physical properties (such as melting point or solubility) are not explicitly provided in available sources, general properties expected from such compounds include:

  • Solubility: Likely soluble in organic solvents commonly used in laboratory settings.
  • Stability: Designed to be stable under normal laboratory conditions but cleavable under specific physiological conditions.

These properties are essential for ensuring that MAC glucuronide linker-2 remains effective during storage and application in research .

Applications

Scientific Uses

MAC glucuronide linker-2 finds applications primarily in:

  • Antibody-Drug Conjugate Development: Used extensively in research aimed at creating new ADCs for targeted cancer therapies.
  • Drug Delivery Systems: Investigated for its potential in improving drug delivery mechanisms by enhancing selectivity towards diseased tissues.

Research involving this compound contributes significantly to advancements in cancer treatment methodologies by enabling more effective targeting strategies .

Properties

CAS Number

229977-57-5

Product Name

MAC glucuronide linker-2

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-amino-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate

Molecular Formula

C20H25NO11

Molecular Weight

455.416

InChI

InChI=1S/C20H25NO11/c1-9(23)28-15-16(29-10(2)24)18(30-11(3)25)20(32-17(15)19(26)27-4)31-14-6-5-12(8-22)7-13(14)21/h5-7,15-18,20,22H,8,21H2,1-4H3/t15-,16-,17-,18+,20+/m0/s1

InChI Key

ZAZPQJAJSIUIEY-KVIJGQROSA-N

SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.